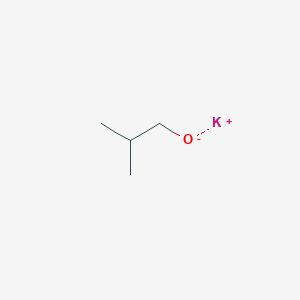
potassium;2-methylpropan-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
potassium;2-methylpropan-1-olate is a chemical compound with the molecular formula C4H9KO. It is also known as potassium 2-methyl-1-propanolate. This compound is a potassium salt derivative of 2-methyl-1-propanol, commonly referred to as isobutanol. It is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
potassium;2-methylpropan-1-olate can be synthesized through the reaction of 2-methyl-1-propanol with potassium hydroxide. The reaction typically occurs in an anhydrous environment to prevent the formation of unwanted by-products. The general reaction is as follows:
2-Methyl-1-propanol+Potassium hydroxide→Potassium 2-methyl-1-propanolate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product. The reaction is typically carried out in stainless steel reactors to prevent contamination.
Analyse Des Réactions Chimiques
Types of Reactions
potassium;2-methylpropan-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
potassium;2-methylpropan-1-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme kinetics and protein structure.
Medicine: It is explored for its potential use in drug synthesis and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of potassium;2-methylpropan-1-olate involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The potassium ion plays a crucial role in stabilizing the negative charge on the oxygen atom, making it a highly reactive species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-propanol (Isobutanol): The parent alcohol from which the potassium salt is derived.
Potassium tert-butoxide: Another potassium alkoxide with similar reactivity but different steric properties.
Sodium 2-methyl-1-propanolate: The sodium salt analog of potassium;2-methylpropan-1-olate.
Uniqueness
This compound is unique due to its specific reactivity and solubility properties. The potassium ion provides distinct reactivity compared to its sodium counterpart, making it suitable for specific reactions where potassium is preferred over sodium.
Propriétés
Numéro CAS |
14764-60-4 |
|---|---|
Formule moléculaire |
C4H10KO |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
potassium;2-methylpropan-1-olate |
InChI |
InChI=1S/C4H9O.K/c1-4(2)3-5;/h4H,3H2,1-2H3;/q-1;+1 |
Clé InChI |
SRBPHIMDSSPBIL-UHFFFAOYSA-N |
SMILES |
CC(C)C[O-].[K+] |
SMILES canonique |
CC(C)C[O-].[K+] |
Key on ui other cas no. |
14764-60-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















